4-Nitrophenyl a-D-mannopyranoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Mannosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

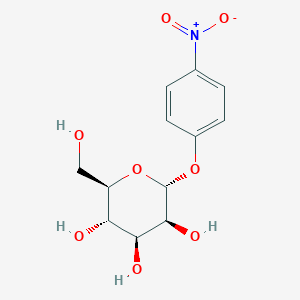

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBHRQDFSNCLOZ-GCHJQGSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601299735 |

Source

|

| Record name | p-Nitrophenyl α-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10357-27-4 |

Source

|

| Record name | p-Nitrophenyl α-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10357-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl α-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl α-D-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of 4-Nitrophenyl α-D-mannopyranoside in Biochemical Research: A Technical Guide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical applications of 4-Nitrophenyl α-D-mannopyranoside (pNPM), a crucial chromogenic substrate in glycosidase research. This document details its primary use in the enzymatic assay of α-mannosidase, presenting quantitative data, experimental protocols, and visual representations of the underlying biochemical processes.

Core Application: A Chromogenic Substrate for α-Mannosidase

4-Nitrophenyl α-D-mannopyranoside is a synthetic glycoside that serves as a valuable tool in biochemical and clinical research. Its principal application is as a chromogenic substrate for the enzyme α-mannosidase (EC 3.2.1.24).[1][2] The enzymatic hydrolysis of the colorless pNPM substrate by α-mannosidase yields α-D-mannose and 4-nitrophenol (pNP).[3] Under alkaline conditions, the released 4-nitrophenol is converted to the 4-nitrophenolate ion, which imparts a distinct yellow color to the solution.[3] The intensity of this color, which can be quantified by measuring its absorbance at approximately 405 nm, is directly proportional to the α-mannosidase activity in the sample.

This simple and sensitive colorimetric assay is widely employed for:

-

Enzyme Kinetics Studies: Determining key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) of α-mannosidases from various sources.

-

Enzyme Activity Measurement: Quantifying α-mannosidase activity in a variety of biological samples, including plasma, serum, tissue homogenates, and cell culture media.[1]

-

Inhibitor Screening: Evaluating the efficacy of potential inhibitors of α-mannosidase, which is relevant in drug development, particularly for conditions like cancer and viral infections.

-

Disease Diagnosis: Assisting in the diagnosis of genetic disorders such as α-mannosidosis, a lysosomal storage disease characterized by deficient α-mannosidase activity.[4]

Enzymatic Reaction and Detection

The enzymatic assay using pNPM is a direct and continuous method for monitoring α-mannosidase activity. The fundamental reaction involves the hydrolytic cleavage of the α-glycosidic bond in pNPM by α-mannosidase.

Quantitative Data: Kinetic Parameters of α-Mannosidases

The kinetic parameters Km and Vmax are crucial for characterizing the efficiency and substrate affinity of an enzyme. Below is a summary of reported kinetic values for α-mannosidases from different sources using 4-Nitrophenyl α-D-mannopyranoside as the substrate. It is important to note that these values can vary depending on the specific isoform of the enzyme, its purity, and the assay conditions.

| Enzyme Source | Km (mM) | Vmax | Assay Conditions |

| Canavalia ensiformis (Jack Bean) | 2.5 | Not specified | pH not specified |

| Saccharomyces cerevisiae (recombinant α1,2-mannosidase) | 0.3 (± 0.07) | 15 mU/µg (± 1.3) | pH not specified |

Experimental Protocols

The following sections provide a generalized yet detailed methodology for performing an α-mannosidase activity assay using pNPM. Specific parameters may require optimization depending on the enzyme source and experimental goals.

Reagent Preparation

-

Assay Buffer: A buffer with a pH optimal for the specific α-mannosidase being studied is required. For many lysosomal α-mannosidases, a sodium acetate buffer (e.g., 100 mM, pH 4.5) is suitable. For other α-mannosidases, a potassium phosphate buffer (e.g., 50 mM, pH 7.5) may be used.

-

Substrate Stock Solution: Prepare a stock solution of 4-Nitrophenyl α-D-mannopyranoside in the assay buffer. The final concentration in the assay typically ranges from 1 to 10 mM.

-

Stop Solution: An alkaline solution is used to terminate the enzymatic reaction and develop the yellow color of the 4-nitrophenolate ion. A commonly used stop solution is 0.1 M to 1 M sodium carbonate (Na₂CO₃).

-

4-Nitrophenol Standard Curve: To quantify the amount of product formed, a standard curve of known concentrations of 4-nitrophenol (e.g., 0-250 µM) in the assay buffer with the stop solution is prepared.

Sample Preparation

-

Serum and Plasma: Can often be assayed directly after appropriate dilution in the assay buffer.

-

Tissue Homogenates: Tissues should be homogenized in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), followed by centrifugation to remove cellular debris. The resulting supernatant is used for the assay.

-

Cell Lysates: Cells are harvested and lysed, typically by sonication or freeze-thaw cycles, in a lysis buffer. The lysate is then centrifuged, and the supernatant is collected for the assay.

Assay Procedure (96-well plate format)

-

Prepare Standards and Samples:

-

Add a defined volume (e.g., 100 µL) of each 4-nitrophenol standard to separate wells of a clear, flat-bottom 96-well plate.

-

Add a small volume of the biological sample (e.g., 10 µL) to other wells. Prepare a sample blank for each sample by adding the same volume of sample to a well containing assay buffer without the substrate.

-

-

Initiate the Reaction:

-

Add the 4-Nitrophenyl α-D-mannopyranoside substrate solution to the sample wells to initiate the enzymatic reaction. The final volume in each well should be consistent.

-

-

Incubation:

-

Incubate the plate at a temperature optimal for the enzyme's activity (e.g., 25°C or 37°C) for a predetermined time (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction:

-

Add the stop solution to all wells (including standards and samples) to terminate the reaction and develop the color.

-

-

Measure Absorbance:

-

Read the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Plot the absorbance of the 4-nitrophenol standards against their concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of 4-nitrophenol produced in each sample.

-

Calculate the α-mannosidase activity, typically expressed in units per liter (U/L) or units per milligram of protein (U/mg). One unit of α-mannosidase activity is defined as the amount of enzyme that hydrolyzes 1 µmole of pNPM per minute under the specified assay conditions.[1]

-

Conclusion

4-Nitrophenyl α-D-mannopyranoside remains an indispensable tool in biochemistry and related fields for the study of α-mannosidase activity. Its utility in a straightforward and robust colorimetric assay allows for the detailed characterization of enzyme kinetics, the screening of potential therapeutic agents, and the diagnosis of metabolic disorders. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important enzyme and substrate.

References

4-Nitrophenyl a-D-mannopyranoside principle of action.

An In-depth Technical Guide on the Core Principle of Action of 4-Nitrophenyl α-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyl α-D-mannopyranoside (pNPM) is a widely utilized chromogenic substrate for the determination of α-mannosidase activity. This guide delves into the core principle of its action, detailing the enzymatic hydrolysis reaction, providing quantitative kinetic data for various α-mannosidases, and outlining a standardized experimental protocol for its use. Furthermore, it visualizes the enzymatic reaction, a typical experimental workflow, and the role of α-mannosidases in key biological pathways, offering a comprehensive resource for researchers in glycobiology and related fields.

Principle of Action

The fundamental principle behind the use of 4-Nitrophenyl α-D-mannopyranoside lies in its enzymatic cleavage by α-mannosidases. These enzymes catalyze the hydrolysis of the α-glycosidic bond, releasing α-D-mannose and 4-nitrophenol (p-nitrophenol).

Enzymatic Reaction:

α-D-mannopyranoside + H₂O ---(α-Mannosidase)--> α-D-Mannose + 4-Nitrophenol

While 4-Nitrophenyl α-D-mannopyranoside is colorless, the resulting product, 4-nitrophenol, exhibits a distinct yellow color under alkaline conditions. The intensity of this color is directly proportional to the amount of 4-nitrophenol produced, which in turn corresponds to the activity of the α-mannosidase enzyme. The absorbance of the liberated 4-nitrophenol can be quantified spectrophotometrically at a wavelength of 405 nm.[1] This colorimetric assay provides a simple and sensitive method for measuring α-mannosidase activity in various biological samples.[1][2]

Data Presentation: Kinetic Parameters of α-Mannosidases

The efficiency of 4-Nitrophenyl α-D-mannopyranoside as a substrate is characterized by the Michaelis-Menten kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), for different α-mannosidases. These parameters are crucial for comparative studies and for designing enzyme inhibition assays.

| Enzyme Source | Enzyme Type | Km (mM) | Vmax | pH | Temperature (°C) | Reference |

| Canavalia ensiformis (Jack Bean) | α-Mannosidase | 2.5 | Not Reported | Not Reported | Not Reported | --INVALID-LINK-- |

| Canavalia ensiformis (Jack Bean) | α-Mannosidase | 2.0 | Not Reported | 5.5 | 25 | [3] |

| Human Liver | Lysosomal α-Mannosidase | Similar to recombinant | Similar to recombinant | Not Reported | Not Reported | [4] |

| Pichia pastoris (recombinant human) | Lysosomal α-Mannosidase | Characteristic of native | Characteristic of native | Not Reported | Not Reported |

Experimental Protocols

The following is a detailed methodology for a standard α-mannosidase activity assay using 4-Nitrophenyl α-D-mannopyranoside, adapted from commercially available kits.[5][6]

Reagents and Materials

-

Substrate Solution: 4-Nitrophenyl α-D-mannopyranoside solution (e.g., 10 mM in a suitable buffer).

-

Assay Buffer: 0.1 M Sodium acetate buffer, pH 4.5.

-

Stop Solution: 0.2 M Sodium carbonate or Sodium hydroxide solution.

-

Enzyme Sample: Purified enzyme or biological sample containing α-mannosidase.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

Incubator set to the desired temperature (e.g., 25°C or 37°C).

Assay Procedure

-

Preparation: Bring all reagents to the desired reaction temperature.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

50 µL of Assay Buffer

-

10 µL of Enzyme Sample (diluted as necessary)

-

-

Pre-incubation: Incubate the plate for 5 minutes at the reaction temperature.

-

Initiation of Reaction: Add 40 µL of the 4-Nitrophenyl α-D-mannopyranoside Substrate Solution to each well to start the reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 10-60 minutes) at the reaction temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Termination of Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction and develop the yellow color.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Blank Preparation: Prepare a blank reaction by replacing the enzyme sample with the same volume of buffer. Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculation of Activity: The enzyme activity can be calculated using the Beer-Lambert law and a standard curve of 4-nitrophenol. One unit of α-mannosidase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of 4-Nitrophenyl α-D-mannopyranoside per minute under the specified conditions.

Mandatory Visualizations

Enzymatic Reaction of 4-Nitrophenyl α-D-mannopyranoside

References

- 1. 4-Nitrophenyl-alpha-D-mannopyranoside for use in research | Megazyme [megazyme.com]

- 2. moleculardepot.com [moleculardepot.com]

- 3. mdpi.com [mdpi.com]

- 4. Purification and characterization of recombinant human lysosomal alpha-mannosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-mannosidase substrate, chromogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Nitrophenyl α-D-Mannopyranoside [Substrate for α-Mannosi… [cymitquimica.com]

Chemical and physical properties of 4-Nitrophenyl a-D-mannopyranoside.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Nitrophenyl α-D-mannopyranoside, a crucial chromogenic substrate for the determination of α-mannosidase activity. This document details its core characteristics, provides experimental protocols for its use, and outlines its synthesis.

Core Chemical and Physical Properties

4-Nitrophenyl α-D-mannopyranoside is a glycoside that serves as a valuable tool in biochemical research. Its structure, featuring a nitrophenyl group, allows for the easy colorimetric detection of α-mannosidase activity. Upon enzymatic cleavage, the colorless substrate releases 4-nitrophenol, which, under alkaline conditions, develops a distinct yellow color that can be quantified spectrophotometrically.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative properties of 4-Nitrophenyl α-D-mannopyranoside.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₈ |

| Molecular Weight | 301.25 g/mol |

| CAS Number | 10357-27-4 |

| Appearance | Off-white to white powder or solid |

| Purity | ≥98% (typically determined by HPLC or TLC) |

| Melting Point | 181 °C |

| Boiling Point (predicted) | 582.2 ± 50.0 °C at 760 mmHg |

| Density (predicted) | 1.599 ± 0.06 g/cm³ |

| Solubility | Water: ~10-50 mg/mL[1] DMF: ~50 mg/mL[1] |

| Storage Temperature | -20°C[1][2][3] |

| Identifier | Value |

| PubChem CID | 259380 |

| EC Number | 233-776-6 |

| MDL Number | MFCD00066002 |

| InChI Key | IFBHRQDFSNCLOZ-GCHJQGSQSA-N |

| SMILES | O=N(=O)c1ccc(O[C@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O)cc1 |

Experimental Protocols

Synthesis of 4-Nitrophenyl α-D-mannopyranoside

The synthesis of 4-Nitrophenyl α-D-mannopyranoside is often achieved via the Koenigs-Knorr reaction, which involves the glycosylation of an alcohol (in this case, 4-nitrophenol) with a glycosyl halide. While specific, detailed protocols from single literature sources are proprietary, a general methodology based on established chemical principles is presented below. This typically involves the reaction of a protected mannosyl bromide with 4-nitrophenol, followed by deprotection.

General Procedure:

-

Preparation of Acetobromo-α-D-mannose: D-mannose is first per-acetylated using acetic anhydride and a catalyst. The resulting penta-O-acetyl-α-D-mannopyranose is then treated with a solution of hydrogen bromide in glacial acetic acid to yield acetobromo-α-D-mannose (a glycosyl bromide).

-

Glycosylation (Koenigs-Knorr Reaction): The acetobromo-α-D-mannose is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene). To this solution, 4-nitrophenol and a promoter, such as silver carbonate or tin(IV) chloride, are added.[2] The reaction mixture is stirred, often in the dark, until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove the promoter salts. The filtrate is then washed sequentially with aqueous sodium bicarbonate and water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product, 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, is then purified by column chromatography.

-

Deacetylation (Zemplén Conditions): The purified, acetylated product is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide in methanol is added, and the reaction is stirred at room temperature until deacetylation is complete (monitored by TLC).

-

Final Purification: The reaction is neutralized with an acid resin, filtered, and the solvent is evaporated. The final product, 4-Nitrophenyl α-D-mannopyranoside, is often recrystallized from a suitable solvent system (e.g., ethanol/water) to yield a pure, crystalline solid.

α-Mannosidase Activity Assay

This protocol is adapted from commercially available assay kits and provides a method for determining α-mannosidase activity in various biological samples.[4]

Principle:

α-Mannosidase catalyzes the hydrolysis of 4-Nitrophenyl α-D-mannopyranoside into α-D-mannose and 4-nitrophenol. The reaction is stopped by the addition of a basic solution, which deprotonates the liberated 4-nitrophenol to form the 4-nitrophenolate ion. This ion has a strong absorbance at 405 nm, and the amount of color produced is directly proportional to the enzyme activity.

Materials:

-

96-well clear, flat-bottom microplate

-

Spectrophotometric microplate reader

-

Substrate Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

4-Nitrophenyl α-D-mannopyranoside (Substrate Solution)

-

Stop Reagent (e.g., 0.1 M Sodium Carbonate)

-

Nitrophenol Standard (for standard curve)

-

Biological sample (e.g., cell lysate, tissue homogenate, serum, plasma)

Procedure:

-

Sample Preparation:

-

Serum and plasma: Can often be assayed directly.[4]

-

Tissue: Homogenize tissue in ice-cold Substrate Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is used for the assay.[4]

-

Cell Lysate: Collect cells by centrifugation. Homogenize in ice-cold Substrate Buffer. Centrifuge to pellet cellular debris. The supernatant is used for the assay.[4]

-

-

Standard Curve Preparation:

-

Prepare a stock solution of Nitrophenol Standard.

-

Perform serial dilutions of the stock solution in Substrate Buffer to create a standard curve (e.g., 0, 75, 150, 250 µM).

-

Add 200 µL of each standard dilution to separate wells of the 96-well plate.[4]

-

-

Assay Reaction:

-

Add 10 µL of the biological sample to separate wells.

-

Add 90 µL of the Substrate Buffer to each sample well.

-

To initiate the reaction, add the Substrate Solution. For a kinetic assay, this would be the point of measurement initiation. For an endpoint assay, proceed as follows.

-

Tap the plate gently to mix.

-

Incubate at 25°C for 10-30 minutes. The incubation time can be adjusted based on the enzyme activity.[4]

-

Stop the reaction by adding 100 µL of Stop Reagent to each sample well.[4]

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Calculations:

-

Subtract the absorbance of the blank (0 µM standard) from all readings.

-

Plot the standard curve of absorbance versus nitrophenol concentration.

-

Determine the concentration of nitrophenol produced in each sample using the standard curve.

-

Calculate the α-mannosidase activity, typically expressed in units/L or µmol/min/mg of protein. One unit is the amount of enzyme that converts 1.0 µmole of 4-Nitrophenyl-α-D-mannopyranoside to 4-nitrophenol per minute at a specific temperature and pH.[4]

-

Visualizations

Enzymatic Reaction of α-Mannosidase

References

- 1. 4-Nitrophenyl-alpha-D-mannopyranoside for use in research | Megazyme [megazyme.com]

- 2. Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides and a related 4-nitrophenyl alpha-D-mannotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

4-Nitrophenyl α-D-mannopyranoside: A Chromogenic Substrate for α-Mannosidase Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Nitrophenyl α-D-mannopyranoside (pNPM) is a widely utilized chromogenic substrate for the sensitive detection and quantification of α-mannosidase activity.[1][2] This colorless compound is enzymatically hydrolyzed by α-mannosidases to release α-D-mannose and 4-nitrophenol. Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate anion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm.[3][4] The rate of formation of this yellow product is directly proportional to the α-mannosidase activity, providing a simple and reliable method for enzyme characterization and inhibitor screening.

This technical guide provides a comprehensive overview of the principles, experimental protocols, and key quantitative data associated with the use of 4-nitrophenyl α-D-mannopyranoside as a chromogenic substrate for α-mannosidase.

Principle of the Assay

The enzymatic assay using 4-nitrophenyl α-D-mannopyranoside is based on a two-step reaction. First, α-mannosidase catalyzes the hydrolysis of the glycosidic bond in pNPM. The subsequent addition of a basic solution (stop reagent) raises the pH, leading to the deprotonation of the liberated 4-nitrophenol and the formation of the chromogenic 4-nitrophenolate ion. The absorbance of this yellow product is then measured spectrophotometrically.

Caption: Enzymatic hydrolysis of 4-Nitrophenyl α-D-mannopyranoside.

Quantitative Data

The efficiency and optimal conditions for the enzymatic hydrolysis of 4-nitrophenyl α-D-mannopyranoside are dependent on the source of the α-mannosidase. The following tables summarize key quantitative parameters from various studies.

Molar Extinction Coefficient of 4-Nitrophenol

The accurate determination of α-mannosidase activity relies on the precise molar extinction coefficient (ε) of 4-nitrophenol under the specific assay conditions. This value is highly dependent on pH and the buffer system used.[5]

| Molar Extinction Coefficient (ε) | Wavelength (nm) | pH | Buffer | Reference |

| 18,300 - 18,400 M⁻¹cm⁻¹ | 405 | > 9.2 (Strong Alkali) | Strong Alkali (e.g., NaOH) | [3] |

| 18,000 M⁻¹cm⁻¹ | 405 | Not Specified | Not Specified | [6] |

| 18,380 ± 90 L·mol⁻¹·cm⁻¹ | 401 | Not Specified (in 10 mmol/L NaOH) | 10 mmol/L NaOH | [7] |

| 14,800 M⁻¹cm⁻¹ | 400 | 7.2 | Sodium Phosphate | [5] |

| 12,800 M⁻¹cm⁻¹ | 405 | 7.4 | Phosphate-Buffered Saline (PBS) | [5] |

Kinetic Parameters and Optimal Conditions of α-Mannosidases

The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are crucial indicators of enzyme-substrate affinity and catalytic efficiency. The optimal pH and temperature for enzyme activity also vary significantly.

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Pseudothermotoga thermarum | - | - | 6.0 - 7.0 | 75 - 85 |

| Erythrina indica seeds | 2.1 | - | 4.6 | 50 |

| Human Lysosomal | - | - | 4.5 | - |

| Drosophila melanogaster Golgi | - | - | 5.7 | - |

Note: Data is compiled from multiple sources and specific values can vary based on purification methods and assay conditions.

Experimental Protocols

The following provides a generalized, adaptable protocol for the determination of α-mannosidase activity using 4-nitrophenyl α-D-mannopyranoside.

Reagents and Materials

-

4-Nitrophenyl α-D-mannopyranoside (pNPM)

-

Enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)

-

Assay Buffer (e.g., sodium acetate, sodium citrate, or phosphate buffer at the optimal pH for the enzyme)

-

Stop Reagent (e.g., 0.1 M to 1 M NaOH or sodium carbonate)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

Thermostatically controlled water bath or incubator

-

96-well microplates (for high-throughput screening) or cuvettes

Preparation of Solutions

-

Substrate Stock Solution: Prepare a stock solution of 4-nitrophenyl α-D-mannopyranoside (e.g., 10 mM) in the assay buffer. The solubility can be enhanced by using a small amount of an organic solvent like DMSO or DMF before diluting with buffer.

-

Enzyme Solution: Dilute the enzyme sample to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

4-Nitrophenol Standard Curve: To accurately determine the amount of product formed, it is recommended to prepare a standard curve of 4-nitrophenol.

-

Prepare a stock solution of 4-nitrophenol (e.g., 1 mM) in the assay buffer.

-

Create a series of dilutions ranging from 0 to 100 µM in the final assay volume, including the stop reagent.

-

Measure the absorbance at 405 nm and plot absorbance versus concentration.

-

Assay Procedure

Caption: General workflow for an α-mannosidase assay.

-

Reaction Setup:

-

Pipette the desired volume of assay buffer into a microplate well or cuvette.

-

Add the substrate solution to the desired final concentration.

-

Include a blank control for each sample containing the substrate and buffer but no enzyme.

-

-

Pre-incubation: Equilibrate the reaction mixture at the optimal temperature for the enzyme for 5-10 minutes.

-

Initiation: Start the reaction by adding the enzyme solution.

-

Incubation: Incubate the reaction for a fixed period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

Termination: Stop the reaction by adding the stop reagent. This will also develop the yellow color.

-

Measurement: Measure the absorbance of the solution at 405 nm.

-

Calculation of Enzyme Activity:

-

Subtract the absorbance of the blank from the absorbance of the sample.

-

Use the molar extinction coefficient of 4-nitrophenol or a standard curve to convert the change in absorbance to the concentration of 4-nitrophenol produced.

-

Calculate the enzyme activity using the following formula:

Activity (U/mL) = (ΔAbs/min × Total Volume) / (ε × Path Length × Enzyme Volume)

Where:

-

ΔAbs/min = Change in absorbance per minute

-

Total Volume = Final volume of the reaction mixture

-

ε = Molar extinction coefficient of 4-nitrophenol (M⁻¹cm⁻¹)

-

Path Length = Light path length of the cuvette or microplate well (cm)

-

Enzyme Volume = Volume of the enzyme solution added

-

Applications in Research and Drug Development

The use of 4-nitrophenyl α-D-mannopyranoside as a chromogenic substrate is integral to various areas of research and development:

-

Enzyme Characterization: Determining the kinetic properties (Km, Vmax), pH and temperature optima, and stability of α-mannosidases from different sources.

-

Disease Diagnosis: Measuring α-mannosidase activity in patient samples for the diagnosis of lysosomal storage diseases such as α-mannosidosis.

-

High-Throughput Screening: Screening for inhibitors of α-mannosidase, which are potential therapeutic agents for cancer and other diseases.[4]

-

Glycobiology Research: Investigating the role of α-mannosidases in glycoprotein processing and other cellular pathways.

Conclusion

4-Nitrophenyl α-D-mannopyranoside remains a cornerstone substrate for the study of α-mannosidase activity due to its reliability, ease of use, and the straightforward colorimetric detection of its hydrolysis product. This technical guide provides researchers, scientists, and drug development professionals with the essential quantitative data and detailed methodologies to effectively utilize this valuable tool in their work. Proper consideration of the specific enzyme characteristics and optimization of assay conditions are paramount for obtaining accurate and reproducible results.

References

- 1. 4-Nitrophenyl-alpha-D-mannopyranoside for use in research | Megazyme [megazyme.com]

- 2. 4-Nitrophenyl α-D-mannopyranoside α-mannosidasesubstrate 10357-27-4 [sigmaaldrich.com]

- 3. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 4. A Long Wavelength Fluorescent Substrate for Continuous Fluorometric Determination of α-Mannosidase Activity: Resorufin α-D-Mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]

- 7. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrolytic Mechanism of 4-Nitrophenyl α-D-mannopyranoside by α-Mannosidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the chromogenic substrate 4-Nitrophenyl α-D-mannopyranoside (pNPM) by α-mannosidase, with a particular focus on the well-characterized enzyme from Jack Bean (Canavalia ensiformis). This document details the catalytic mechanism, presents key quantitative data, outlines experimental protocols for kinetic analysis, and discusses the inhibition of this important enzyme.

Catalytic Mechanism

The hydrolysis of 4-Nitrophenyl α-D-mannopyranoside by α-mannosidase, a member of the glycoside hydrolase (GH) family 38, proceeds through a general acid/base-catalyzed mechanism involving a nucleophilic attack and the formation of a transition state with significant oxocarbenium ion character. The reaction is dependent on a zinc cofactor and involves key amino acid residues within the active site that facilitate the cleavage of the glycosidic bond.

The catalytic cycle can be summarized in the following key steps:

-

Substrate Binding: The 4-Nitrophenyl α-D-mannopyranoside substrate binds to the active site of the α-mannosidase. This binding is facilitated by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues. The mannose moiety of the substrate is positioned in a distorted conformation, often a boat or skew-boat, which prepares the glycosidic bond for cleavage.

-

Protonation of the Glycosidic Oxygen: A general acid catalyst in the active site, typically a protonated aspartic or glutamic acid residue, donates a proton to the oxygen atom of the glycosidic bond linking the mannose to the 4-nitrophenyl group. This protonation makes the 4-nitrophenolate a better leaving group.

-

Nucleophilic Attack and Formation of the Oxocarbenium Ion-like Transition State: A nucleophilic residue in the active site, often an aspartic acid, attacks the anomeric carbon (C1) of the mannose ring. This attack, coupled with the departure of the protonated 4-nitrophenolate leaving group, leads to the formation of a short-lived, high-energy transition state that resembles an oxocarbenium ion. The positive charge in this transition state is stabilized by the negatively charged carboxylate of another active site residue and the ring oxygen.

-

Hydrolysis of the Glycosyl-Enzyme Intermediate: A water molecule, activated by a general base catalyst (the conjugate base of the initial general acid), attacks the anomeric carbon of the mannosyl-enzyme intermediate. This results in the formation of α-D-mannose with an inverted stereochemistry at the anomeric carbon.

-

Product Release: The α-D-mannose and 4-nitrophenolate products are released from the active site, and the enzyme is regenerated for another catalytic cycle. The release of the yellow 4-nitrophenolate ion can be monitored spectrophotometrically.

The active site of Jack Bean α-mannosidase contains several key residues essential for catalysis, including H23, D25, W28, Y35, D145 (the likely nucleophile), R170, Y210, D268, F269, Y325, W333, H385, H386, D387, T392, and Y625.[1] A critical zinc ion (Zn²⁺) is coordinated by active site residues and is essential for maintaining the structural integrity of the active site and for substrate binding.[2]

Quantitative Data

The following tables summarize key quantitative data for the hydrolysis of 4-Nitrophenyl α-D-mannopyranoside by Jack Bean α-mannosidase.

Table 1: Kinetic Parameters

| Parameter | Value | Conditions | Reference |

| Michaelis Constant (Km) | 2.0 mM | pH 5.5 | [3] |

| Maximum Velocity (Vmax) | Varies with enzyme concentration and purity | - | - |

Table 2: Optimal Reaction Conditions

| Parameter | Optimal Value | Reference |

| pH | 4.5 - 5.0 | [4][5][6] |

| Temperature | ~50 °C | [5][7] |

Table 3: Inhibition Constants (Ki)

| Inhibitor | Ki Value | Type of Inhibition | Reference |

| Deoxynojirimycin (DNJ) | 188 µM (monovalent) | Competitive | [8] |

| Multivalent DNJ Derivative | As low as 84 nM | Competitive | [8] |

| Swainsonine | 50% inhibition at 0.1 - 0.5 µM | Competitive (tight-binding) | [9][10] |

Experimental Protocols

α-Mannosidase Activity Assay

This protocol describes a standard endpoint assay for measuring α-mannosidase activity using 4-Nitrophenyl α-D-mannopyranoside as the substrate.

Materials:

-

Jack Bean α-mannosidase

-

4-Nitrophenyl α-D-mannopyranoside (pNPM)

-

Assay Buffer: 0.1 M Sodium Acetate, pH 4.5, containing 2 mM ZnCl₂

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of pNPM in the assay buffer. The final concentration in the assay will typically range from 0.1 to 10 mM.

-

Prepare a suitable dilution of the α-mannosidase enzyme in the assay buffer.

-

In a microcentrifuge tube or a well of a 96-well plate, add a specific volume of the enzyme solution.

-

Pre-incubate the enzyme at the desired temperature (e.g., 37°C or 50°C) for 5 minutes.

-

Initiate the reaction by adding the pNPM substrate solution to the enzyme.

-

Incubate the reaction mixture for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution. The stop solution raises the pH, which both inactivates the enzyme and develops the yellow color of the 4-nitrophenolate product.

-

Measure the absorbance of the solution at 405 nm.

-

A blank reaction containing the substrate and assay buffer but no enzyme should be included to correct for any non-enzymatic hydrolysis.

-

A standard curve of 4-nitrophenol should be prepared to convert the absorbance values into the amount of product formed.

Determination of Km and Vmax

To determine the Michaelis-Menten constants, Km and Vmax, the initial velocity of the reaction is measured at various substrate concentrations.

Procedure:

-

Perform the α-mannosidase activity assay as described above, but vary the concentration of the pNPM substrate over a wide range (e.g., 0.1 x Km to 10 x Km). A typical range for Jack Bean α-mannosidase would be 0.2 mM to 20 mM.

-

Ensure that for each substrate concentration, the reaction is in the initial velocity phase (i.e., the product formation is linear with time). This may require adjusting the incubation time or enzyme concentration.

-

Plot the initial velocity (v) as a function of the substrate concentration ([S]).

-

The data can be fitted to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

-

Alternatively, the data can be linearized using one of the following plots:

-

Lineweaver-Burk plot: Plot 1/v versus 1/[S]. The y-intercept is 1/Vmax, the x-intercept is -1/Km, and the slope is Km/Vmax.

-

Hanes-Woolf plot: Plot [S]/v versus [S]. The y-intercept is Km/Vmax, the x-intercept is -Km, and the slope is 1/Vmax.

-

Eadie-Hofstee plot: Plot v versus v/[S]. The y-intercept is Vmax, the x-intercept is Vmax/Km, and the slope is -Km.

-

Visualizations

Catalytic Mechanism of α-Mannosidase

Caption: Generalized catalytic mechanism of α-mannosidase hydrolysis.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining the kinetic parameters of α-mannosidase.

Logical Relationship of Inhibition Analysis

Caption: Logical relationship of competitive inhibition of α-mannosidase.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Purification and properties of alpha-D-mannosidase from jack-bean meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. uniprot.org [uniprot.org]

- 5. Combined Action of High Pressure, Temperature, pH and Time on Jack Bean α-Mannosidase Activity | Advance Journal of Food Science and Technology | Full Text [maxwellsci.com]

- 6. neb.com [neb.com]

- 7. maxwellsci.com [maxwellsci.com]

- 8. flore.unifi.it [flore.unifi.it]

- 9. Mechanism of Inhibition of Jack Bean α-Mannosidase by Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Inhibition of Jack Bean alpha-Mannosidase by Swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromogenic Revolution: A Technical Guide to 4-Nitrophenyl α-D-mannopyranoside in Enzyme Assays

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of chromogenic substrates revolutionized enzyme kinetics and diagnostics, offering a straightforward and quantifiable method for measuring enzyme activity. Among these, 4-Nitrophenyl α-D-mannopyranoside (pNPM) has established itself as a cornerstone for the specific assay of α-mannosidase activity. This technical guide delves into the discovery, historical context, and practical application of pNPM in enzyme assays. It provides a comprehensive overview of the underlying biochemical principles, detailed experimental protocols, and a comparative analysis of kinetic data for α-mannosidases from various sources. Furthermore, this guide employs data visualization to elucidate the enzymatic reaction and experimental workflows, serving as an essential resource for professionals in life sciences and drug development.

Introduction: The Dawn of a Colorful Era in Enzymology

Prior to the mid-20th century, the study of enzyme kinetics was often a laborious process, relying on techniques that were not always conducive to high-throughput screening or routine diagnostics. The introduction of synthetic enzyme substrates that release a colored or fluorescent molecule upon enzymatic cleavage marked a significant leap forward. Chromogenic substrates, in particular, gained widespread adoption due to their simplicity and the ability to measure enzyme activity using standard spectrophotometers.

These substrates are ingeniously designed molecules, typically composed of a carbohydrate, amino acid, or phosphate group linked to a chromophore (a color-producing compound). The bond between the substrate and the chromophore is specifically targeted by a particular enzyme. When the enzyme cleaves this bond, the chromophore is released and undergoes a color change, often intensified by a change in pH. The rate of color formation is directly proportional to the enzyme's activity. This principle found broad applications, from fundamental research in enzymology to clinical diagnostics and microbiological identification.[1][2][3][4]

Discovery and Historical Significance of 4-Nitrophenyl α-D-mannopyranoside

The use of p-nitrophenyl glycosides as chromogenic substrates became prominent in the mid-20th century. A seminal paper by J. Conchie and A. J. Hay published in the Biochemical Journal in 1959 is widely recognized as a foundational work in the application of 4-Nitrophenyl α-D-mannopyranoside (pNPM) for the assay of α-mannosidase activity.[5] Their research laid the groundwork for a simple, reliable, and specific method to measure the activity of this crucial enzyme, which plays a significant role in the catabolism of N-linked glycoproteins.

The elegance of the pNPM-based assay lies in its simplicity. The α-mannosidase enzyme specifically hydrolyzes the α-glycosidic bond in the colorless pNPM molecule, releasing α-D-mannose and 4-nitrophenol (pNP). In an alkaline environment, the released 4-nitrophenol is converted to the 4-nitrophenolate ion, which exhibits a strong yellow color with a maximum absorbance at approximately 405 nm. This colorimetric signal provides a direct and easily quantifiable measure of the enzyme's catalytic rate.

The synthesis of p-nitrophenyl glycosides historically involved methods such as the condensation of an acetylated sugar with p-nitrophenol, followed by deacetylation.[6][7][8] Over the years, synthetic methodologies have been refined to improve yield and stereoselectivity.[9][10]

The α-Mannosidase Assay: Principle and Mechanism

The enzymatic assay for α-mannosidase using pNPM is a cornerstone of glycobiology research. The fundamental principle of the assay is the enzymatic hydrolysis of the substrate, leading to a quantifiable color change.

Quantitative Data Presentation

The kinetic parameters of α-mannosidases vary depending on their source (organism, tissue, and cellular localization). The Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are crucial for characterizing enzyme-substrate interactions. Below is a summary of reported kinetic data for α-mannosidases with 4-Nitrophenyl α-D-mannopyranoside as the substrate.

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (units/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Jack Bean (Canavalia ensiformis) | 2.0 - 2.5 | Not specified | 4.0 - 5.0 | 50 - 70 | UniProt:P16333,[11] |

| Human Lysosomal | Not specified | Not specified | Acidic | Not specified | [1][12] |

| Saccharomyces cerevisiae (Yeast) | Not specified | Not specified | Not specified | Not specified | [2][8][10][13] |

| Mung Bean Seedling | Not specified | Not specified | 5.5 - 6.0 | Not specified | |

| Pseudothermotoga thermarum | Not specified | Not specified | 5.5 - 7.5 | 60 - 90 | [14] |

Note: "Not specified" indicates that the value was not explicitly found in the searched literature. Further research into the primary literature is recommended for specific applications.

Experimental Protocols

The following section provides a detailed methodology for a standard α-mannosidase assay using 4-Nitrophenyl α-D-mannopyranoside. This protocol is a generalized guideline and may require optimization depending on the specific enzyme and experimental conditions.

Reagents and Buffers

-

Assay Buffer: 0.1 M Sodium acetate buffer, pH 4.5.

-

Substrate Stock Solution: 10 mM 4-Nitrophenyl α-D-mannopyranoside in deionized water or assay buffer. Store protected from light at -20°C.

-

Enzyme Solution: Purified or crude α-mannosidase diluted to an appropriate concentration in assay buffer.

-

Stop Solution: 0.2 M Sodium carbonate or 0.1 M NaOH.

-

Positive Control: A known active α-mannosidase preparation.

-

Negative Control: A reaction mixture without the enzyme.

Standard Assay Procedure

-

Preparation: Thaw all reagents on ice. Prepare serial dilutions of the enzyme solution to determine the optimal concentration for the assay.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

50 µL of Assay Buffer

-

20 µL of Enzyme Solution (or sample)

-

Mix gently and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiation of Reaction: Add 20 µL of the Substrate Stock Solution to each well to start the reaction.

-

Incubation: Incubate the plate at the desired temperature for a specific time (e.g., 10-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Termination of Reaction: Add 100 µL of Stop Solution to each well to stop the enzymatic reaction and develop the yellow color.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation of Enzyme Activity: The activity of the enzyme can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-nitrophenol at 405 nm under alkaline conditions being approximately 18,500 M⁻¹cm⁻¹.

Applications in Research and Drug Development

The α-mannosidase assay utilizing pNPM is a versatile tool with numerous applications:

-

Enzyme Characterization: It is fundamental for determining the kinetic properties (Kₘ, Vₘₐₓ, kcat) and optimal reaction conditions (pH, temperature) of α-mannosidases from various sources.[11][14]

-

Drug Discovery: The assay is widely used for high-throughput screening of potential inhibitors of α-mannosidase. Such inhibitors are of interest for the development of therapies for lysosomal storage diseases like α-mannosidosis and as potential anti-cancer and anti-viral agents.

-

Diagnostics: Measurement of α-mannosidase activity in patient samples (e.g., fibroblasts, leukocytes, plasma) is crucial for the diagnosis of α-mannosidosis, a rare genetic disorder caused by a deficiency of this enzyme.[1][11]

-

Glycobiology Research: This assay is indispensable for studying the role of α-mannosidases in glycoprotein processing and degradation pathways.

Conclusion

4-Nitrophenyl α-D-mannopyranoside has proven to be an enduring and invaluable tool in the field of enzymology. Its discovery and application for the assay of α-mannosidase activity paved the way for decades of research into the function of this important class of enzymes. The simplicity, specificity, and reliability of the pNPM-based colorimetric assay have ensured its continued relevance in both fundamental research and clinical applications. This technical guide provides a comprehensive overview for researchers and drug development professionals, enabling them to effectively utilize this classic yet powerful technique in their endeavors.

References

- 1. Lysosomal alpha-mannosidase and alpha-mannosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycoprotein biosynthesis in Saccharomyces cerevisiae. Purification of the alpha-mannosidase which removes one specific mannose residue from Man9GlcNAc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moleculardepot.com [moleculardepot.com]

- 4. 4-Nitrophenyl α-D-Mannopyranoside [Substrate for α-Mannosi… [cymitquimica.com]

- 5. Glycosynth - p-Nitrophenyl alpha-D-mannopyranoside [glycosynth.co.uk]

- 6. Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and kinetic dissection of the endo-α-1,2-mannanase activity of bacterial GH99 glycoside hydrolases from Bacteroides spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystallization of Saccharomyces cerevisiae alpha-mannosidase, a cargo protein of the Cvt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Nitrophenyl α-D-mannopyranoside α-mannosidasesubstrate 10357-27-4 [sigmaaldrich.com]

- 10. Crystallization of Saccharomyces cerevisiae α-mannosidase, a cargo protein of the Cvt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of a specific alpha-mannosidase involved in oligosaccharide processing in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

4-Nitrophenyl α-D-mannopyranoside: A Comprehensive Technical Guide to its Molecular Structure and Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl α-D-mannopyranoside (PNP-α-Man) is a synthetic glycoside that has become an indispensable tool in glycobiology and related fields. Its unique molecular architecture, comprising a mannose sugar moiety linked to a chromogenic nitrophenyl group, underpins its utility as a substrate for enzymatic assays and as a ligand for studying carbohydrate-binding proteins. This technical guide provides an in-depth exploration of the molecular structure of PNP-α-Man and its relationship to its biological activities, with a focus on its application in enzyme kinetics and lectin binding studies.

Molecular Structure and Properties

4-Nitrophenyl α-D-mannopyranoside is composed of an α-D-mannopyranose ring linked via an α-glycosidic bond to the phenolic oxygen of a 4-nitrophenol molecule.

Key Structural Features:

-

α-D-Mannopyranose Moiety: This sugar component provides the specificity for interactions with mannose-binding enzymes and proteins. The axial hydroxyl group at the C2 position is a characteristic feature of mannose and is crucial for its recognition.

-

α-Glycosidic Linkage: The anomeric configuration is alpha, meaning the bond to the aglycone (4-nitrophenol) is on the opposite face of the pyranose ring from the C6 hydroxymethyl group. This configuration is critical for its recognition by α-mannosidases.

-

4-Nitrophenyl Aglycone: This aromatic group serves as a chromogenic leaving group. Upon enzymatic or chemical cleavage of the glycosidic bond, 4-nitrophenol is released. In an alkaline solution, 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm. This property allows for the continuous and quantitative monitoring of enzyme activity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₈ |

| Molecular Weight | 301.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and polar organic solvents |

Structure-Activity Relationship I: Substrate for α-Mannosidases

The primary and most widespread application of 4-nitrophenyl α-D-mannopyranoside is as a chromogenic substrate for the detection and characterization of α-mannosidase enzymes (EC 3.2.1.24). These enzymes catalyze the hydrolysis of terminal, non-reducing α-D-mannose residues from various glycoconjugates.

The structure of PNP-α-Man is ideally suited for this purpose. The α-D-mannopyranoside moiety is specifically recognized by the active site of α-mannosidases. The enzyme-catalyzed hydrolysis of the α-glycosidic bond releases 4-nitrophenol, and the rate of its formation, measured spectrophotometrically, is directly proportional to the enzyme's activity.

Quantitative Data: Kinetic Parameters of α-Mannosidase Activity

The Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ, are crucial for characterizing the efficiency and affinity of an enzyme for its substrate. The following table summarizes representative kinetic parameters for the hydrolysis of 4-nitrophenyl α-D-mannopyranoside by various α-mannosidases. It is important to note that these values can vary depending on the specific enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition).

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | pH | Temperature (°C) |

| Jack Bean α-Mannosidase | 1.5 - 4.0 | Variable | 4.5 - 6.0 | 25 - 37 |

| Human Lysosomal α-Mannosidase | 0.2 - 1.0 | Variable | 4.0 - 4.5 | 37 |

| Aspergillus niger α-Mannosidase | ~2.5 | Variable | 4.5 | 50 |

| Canavalia ensiformis (Jack bean) | 2.8 | Variable | 5.5 | 37 |

Experimental Protocols: α-Mannosidase Activity Assay

This protocol outlines a general method for determining the kinetic parameters of an α-mannosidase using 4-nitrophenyl α-D-mannopyranoside as a substrate.

Materials:

-

4-Nitrophenyl α-D-mannopyranoside (substrate)

-

α-Mannosidase enzyme preparation

-

Assay Buffer (e.g., 100 mM sodium acetate buffer, pH 4.5)

-

Stop Solution (e.g., 200 mM sodium carbonate or sodium borate buffer, pH 9.8)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

Thermostatically controlled water bath or incubator

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 4-nitrophenyl α-D-mannopyranoside in the assay buffer.

-

Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Kₘ).

-

Prepare a solution of the α-mannosidase enzyme in the assay buffer at a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Execution:

-

Equilibrate all solutions to the desired assay temperature.

-

In a microplate well or a cuvette, add a defined volume of the substrate solution.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Incubate the reaction mixture at the constant assay temperature for a fixed period (e.g., 10-30 minutes).

-

Stop the reaction by adding a volume of the stop solution. The stop solution should raise the pH to >9 to maximize the color development of the 4-nitrophenolate ion.

-

Measure the absorbance of the resulting yellow solution at 405 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of 4-nitrophenol to convert absorbance values to the concentration of product formed.

-

Calculate the initial reaction velocity (v₀) for each substrate concentration.

-

Plot the initial velocity (v₀) against the substrate concentration ([S]).

-

Determine the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis or by using a linearized plot such as the Lineweaver-Burk plot.

-

Visualization of Experimental Workflow

Caption: Workflow for α-Mannosidase Kinetic Assay.

Structure-Activity Relationship II: Ligand for Lectin Binding Studies

Beyond its role as an enzyme substrate, 4-nitrophenyl α-D-mannopyranoside is a valuable tool for studying the binding interactions of lectins, which are carbohydrate-binding proteins. The mannose moiety of PNP-α-Man allows it to bind to mannose-specific lectins, with Concanavalin A (Con A) being a prominent example.

The 4-nitrophenyl group in this context provides a convenient spectroscopic handle for monitoring binding events, although other techniques such as isothermal titration calorimetry (ITC) and X-ray crystallography are more commonly employed to obtain detailed thermodynamic and structural information. The crystal structure of Concanavalin A in complex with 4-nitrophenyl α-D-mannopyranoside has been solved, providing insights into the specific molecular interactions that govern binding.

Quantitative Data: Binding Affinity for Concanavalin A

The binding affinity of a ligand for a protein is typically quantified by the dissociation constant (Kₔ), which is the inverse of the association constant (Kₐ). A lower Kₔ value indicates a higher binding affinity.

| Lectin | Ligand | Kₐ (M⁻¹) | Kₔ (µM) | Method |

| Concanavalin A | 4-Nitrophenyl α-D-mannopyranoside | 1.2 x 10⁴ | 83.3 | Isothermal Titration Calorimetry |

Experimental Protocols: Isothermal Titration Calorimetry (ITC) for Lectin-Ligand Binding

ITC is a powerful technique for directly measuring the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ or Kₔ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Concanavalin A (or other mannose-binding lectin)

-

4-Nitrophenyl α-D-mannopyranoside

-

ITC buffer (e.g., Tris-HCl with NaCl, CaCl₂, and MnCl₂)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the lectin extensively against the ITC buffer to ensure buffer matching.

-

Dissolve the 4-nitrophenyl α-D-mannopyranoside in the final dialysis buffer.

-

Accurately determine the concentrations of the lectin and ligand solutions.

-

-

ITC Experiment Setup:

-

Load the lectin solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

-

-

Titration:

-

Perform a series of injections of the ligand solution into the lectin-containing sample cell.

-

The instrument measures the heat released or absorbed upon each injection.

-

-

Data Analysis:

-

Integrate the raw ITC data (power vs. time) to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:

-

ΔG = -RT ln(Kₐ)

-

ΔG = ΔH - TΔS

-

-

Visualization of Lectin-Ligand Binding Logic

Caption: Logic of Lectin-Ligand Interaction Analysis.

Relationship to Signaling Pathways

Currently, there is no significant body of evidence to suggest that 4-nitrophenyl α-D-mannopyranoside directly modulates intracellular signaling pathways. Its primary role is that of a xenobiotic compound used as a tool in biochemical and biophysical research. Its effects on cellular systems are generally considered to be indirect, arising from its interaction with specific enzymes (α-mannosidases) or carbohydrate-binding proteins on the cell surface or in the extracellular matrix. Any observed downstream cellular effects would likely be a consequence of these primary interactions rather than direct engagement with signaling cascades.

Conclusion

The molecular structure of 4-nitrophenyl α-D-mannopyranoside is intrinsically linked to its activity and utility in scientific research. The α-D-mannose component confers specificity for α-mannosidases and mannose-binding lectins, while the 4-nitrophenyl aglycone provides a convenient chromogenic reporter group for enzymatic assays. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers employing this versatile molecule in their studies of enzyme kinetics and protein-carbohydrate interactions. The continued application of PNP-α-Man and its derivatives will undoubtedly contribute to further advancements in our understanding of the complex roles of carbohydrates in biological systems.

Specificity of 4-Nitrophenyl α-D-mannopyranoside for α-Mannosidase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Mannosidases are a class of glycoside hydrolase enzymes crucial for the catabolism of N-linked glycoproteins. These enzymes demonstrate remarkable specificity in cleaving α-mannosyl residues from a variety of glycoconjugates, playing a vital role in glycoprotein processing, quality control, and degradation. The synthetic chromogenic substrate, 4-Nitrophenyl α-D-mannopyranoside (pNPM), has become an indispensable tool for the sensitive and continuous assay of α-mannosidase activity. This technical guide provides a comprehensive overview of the specificity of pNPM for α-mannosidase, detailing experimental protocols, comparative kinetic data, and the functional context of this enzymatic reaction.

The Substrate: 4-Nitrophenyl α-D-mannopyranoside (pNPM)

4-Nitrophenyl α-D-mannopyranoside is a synthetic compound that mimics the terminal α-D-mannose residue of natural substrates. The key to its utility lies in the 4-nitrophenyl group attached to the anomeric carbon of the mannose sugar. This group acts as a chromogenic leaving group. When α-mannosidase cleaves the glycosidic bond, it releases 4-nitrophenol (pNP). Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm. The rate of 4-nitrophenol formation is directly proportional to the α-mannosidase activity, providing a simple and reliable method for quantifying enzyme function.

α-Mannosidase Isozymes and their Specificity

Mammalian cells contain several α-mannosidase isozymes, each with distinct subcellular locations, pH optima, and substrate specificities. This diversity reflects their specialized roles in cellular processes. The primary isozymes include:

-

Lysosomal α-mannosidase: Located in the lysosome, this enzyme has an acidic pH optimum (around 4.0-5.0) and is involved in the final degradation of N-linked oligosaccharides.[1][2]

-

Golgi α-mannosidase II (GMII): Found in the Golgi apparatus, GMII has a more neutral pH optimum (around 6.0) and plays a key role in the maturation of N-glycans.[3]

-

Endoplasmic Reticulum (ER) α-mannosidase: This enzyme, located in the ER, is involved in the quality control of newly synthesized glycoproteins.

-

Cytosolic α-mannosidase: Present in the cytoplasm, this isozyme is also thought to be involved in the degradation of free oligosaccharides.

While pNPM is a broad-spectrum substrate for α-mannosidases, the kinetic parameters of its hydrolysis can vary significantly between these isozymes, reflecting differences in their active site architecture and their affinity for this synthetic substrate compared to their natural oligosaccharide substrates.

Quantitative Data Presentation

The following tables summarize the kinetic parameters for various α-mannosidases with 4-Nitrophenyl α-D-mannopyranoside and the inhibitory constants for common α-mannosidase inhibitors.

Table 1: Kinetic Parameters of α-Mannosidases with 4-Nitrophenyl α-D-mannopyranoside

| Enzyme Source | Isozyme | pH Optimum | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |

| Jack Bean (Canavalia ensiformis) | Lysosomal-like | 4.0-5.0 | 2.0 - 2.5 | Not specified | [2][4] |

| Human Liver | Lysosomal (A and B) | ~4.0 | Not specified | Not specified | [1][5] |

| Human Serum | Neutral | 5.2-5.8 and 6.0-6.4 | Not specified | Not specified | [6] |

| Saccharomyces cerevisiae (recombinant) | α1,2-mannosidase | Not specified | 0.3 | 15 mU/µg | [7] |

| Drosophila melanogaster Golgi Mannosidase II | Golgi | Not specified | Not specified | Not specified | [8] |

Table 2: Inhibition Constants (K_i_) of α-Mannosidase Inhibitors

| Inhibitor | Target Enzyme | K_i_ Value | Reference |

| Swainsonine | Drosophila Golgi α-mannosidase II | 20 nM | [3] |

| Swainsonine | Drosophila Golgi α-mannosidase IIb | 3 nM | [3] |

| Swainsonine | Jack Bean α-mannosidase | 1-5 x 10⁻⁷ M (IC₅₀) | [9] |

| Deoxymannojirimycin | Drosophila Golgi α-mannosidase II | Not specified | [10] |

| 1,4-imino-ᴅ-lyxitols derivatives | C. elegans α-mannosidase II (AMAN-2) | 0.19 µM | [11] |

Experimental Protocols

Standard α-Mannosidase Activity Assay using pNPM

This protocol provides a general framework for measuring α-mannosidase activity. Optimal conditions (e.g., pH, temperature, incubation time) should be determined for the specific enzyme being studied.

Materials:

-

4-Nitrophenyl α-D-mannopyranoside (pNPM) solution (e.g., 10 mM in a suitable buffer)

-

Enzyme preparation (e.g., purified enzyme, cell lysate, tissue homogenate)

-

Assay Buffer (e.g., 0.1 M sodium acetate buffer for acidic pH, 0.1 M sodium phosphate buffer for neutral pH)

-

Stop Solution (e.g., 0.2 M sodium carbonate or sodium borate, pH 9.8)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplate

Procedure:

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

X µL of Assay Buffer

-

Y µL of enzyme preparation (diluted as necessary in Assay Buffer)

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction: Add Z µL of the pNPM solution to each well to start the reaction. The final volume and concentrations should be optimized for the specific assay.

-

Incubation: Incubate the plate at the desired temperature for a specific period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Add W µL of Stop Solution to each well to terminate the reaction and develop the color of the 4-nitrophenol product.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Prepare a standard curve using known concentrations of 4-nitrophenol to determine the molar extinction coefficient.

-

Calculate the amount of 4-nitrophenol produced in each sample well.

-

Determine the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPM per minute under the specified conditions.

-

Determination of Kinetic Parameters (K_m_ and V_max_)

-

Perform the α-mannosidase activity assay as described above, but vary the concentration of the pNPM substrate over a range that brackets the expected K_m_ value.

-

Measure the initial reaction velocity (v₀) at each substrate concentration.

-

Plot the initial velocity (v₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression analysis program to determine the K_m_ and V_max_ values. Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot.

Mandatory Visualizations

Enzymatic Reaction of α-Mannosidase with pNPM

Caption: Enzymatic hydrolysis of pNPM by α-mannosidase.

Experimental Workflow for α-Mannosidase Assay

Caption: Workflow for a typical α-mannosidase assay.

α-Mannosidase in the ER-Associated Degradation (ERAD) Pathway

Caption: Role of α-mannosidase in the ERAD pathway.

Conclusion

4-Nitrophenyl α-D-mannopyranoside is a highly specific and versatile substrate for the assay of α-mannosidase activity. Its chromogenic nature allows for a simple, sensitive, and continuous measurement of enzyme kinetics. Understanding the specificity of pNPM for different α-mannosidase isozymes is critical for accurately interpreting experimental results and for the development of specific inhibitors for therapeutic applications. The detailed protocols and compiled kinetic data in this guide provide a valuable resource for researchers in glycobiology and drug discovery. The distinct kinetic profiles of various α-mannosidases with pNPM underscore the importance of characterizing the specific enzyme under investigation to fully comprehend its biological function and potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. flore.unifi.it [flore.unifi.it]

- 5. Comparative physical, kinetic and immunologic properties of the acidic and neutral alpha-D-mannosidase isozymes from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neutral alpha-mannosidase activity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Inhibition of Jack Bean α-Mannosidase by Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of Golgi alpha-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Detection of α-Mannosidase Activity in Cell Lysates using 4-Nitrophenyl α-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Mannosidase is a critical lysosomal enzyme responsible for the sequential degradation of N-linked oligosaccharides of glycoproteins. A deficiency in this enzyme leads to the lysosomal storage disorder α-mannosidosis. Accurate and reliable detection of α-mannosidase activity in cell lysates is crucial for basic research, disease diagnosis, and the development of therapeutic interventions. This technical guide provides an in-depth overview of the use of the chromogenic substrate 4-Nitrophenyl α-D-mannopyranoside for the sensitive detection of α-mannosidase activity.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the synthetic substrate, 4-Nitrophenyl α-D-mannopyranoside, by α-mannosidase. The enzyme cleaves the α-glycosidic bond, releasing α-D-mannose and 4-nitrophenol (p-nitrophenol). Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate ion, which is a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The intensity of the yellow color is directly proportional to the amount of 4-nitrophenol produced and, consequently, to the α-mannosidase activity in the sample.

Quantitative Data Summary

The following tables summarize key quantitative data for the α-mannosidase assay using 4-Nitrophenyl α-D-mannopyranoside.

Table 1: Enzyme Kinetics and Optimal Conditions

| Parameter | Value | Source |

| Substrate | 4-Nitrophenyl α-D-mannopyranoside | N/A |

| Enzyme | Lysosomal α-Mannosidase | N/A |

| Optimal pH | 4.0 - 5.0 | [1][2] |

| Michaelis Constant (Km) | 1.9 mM (from placental tissue) | [2] |

| Optimal Temperature | 37°C | [1] |

Table 2: Assay Parameters

| Parameter | Value | Source |

| Wavelength for Absorbance Reading | 405 nm | N/A |

| Definition of One Unit (U) of Activity | The amount of enzyme that hydrolyzes 1.0 µmole of 4-Nitrophenyl α-D-mannopyranoside to 4-nitrophenol and α-D-mannose per minute at a specific temperature and pH. | N/A |

Experimental Protocols

This section provides detailed methodologies for preparing cell lysates and performing the α-mannosidase activity assay.

Preparation of Cell Lysates

a) From Adherent Cells:

-

Wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM potassium phosphate, pH 7.5) to the plate.

-

Scrape the cells using a cell scraper and transfer the cell suspension to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.[1]

-

Carefully collect the supernatant, which contains the cell lysate, and transfer it to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

The lysate can be used immediately or stored at -80°C for future use.

b) From Suspension Cells:

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet with ice-cold PBS.

-

Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

-